molecular formula C7H15NO5 B1199377 N-Methylglucosamine CAS No. 3329-30-4

N-Methylglucosamine

Cat. No.: B1199377
CAS No.: 3329-30-4
M. Wt: 193.2 g/mol
InChI Key: LDDMACCNBZAMSG-BDVNFPICSA-N
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Description

N-Methylglucosamine is a derivative of glucose, specifically an amino sugar with the molecular formula C7H15NO5. It is structurally characterized by the presence of a methylamino group attached to the glucose backbone. This compound is known for its significant role in various biological and chemical processes, making it a subject of interest in multiple scientific fields.

Scientific Research Applications

N-Methylglucosamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: It plays a role in the study of glycosylation processes and the synthesis of glycoproteins.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of osteoarthritis and other joint-related conditions.

    Industry: It is used in the production of dietary supplements and as an ingredient in cosmetic formulations due to its hydrating properties.

Safety and Hazards

When handling N-Methylglucosamine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylglucosamine can be synthesized through several methods. One common approach involves the methylation of glucosamine. This process typically uses methyl iodide or dimethyl sulfate as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group.

Industrial Production Methods: In industrial settings, this compound is often produced through the fermentation of glucose using specific strains of microorganisms. This biotechnological approach leverages the metabolic pathways of these microorganisms to convert glucose into this compound efficiently. The fermentation process is followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-Methylglucosamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various N-substituted glucosamine derivatives.

Mechanism of Action

The mechanism of action of N-Methylglucosamine involves its incorporation into glycoproteins and glycosaminoglycans. These molecules are essential components of the extracellular matrix and play a crucial role in maintaining the structural integrity of tissues. This compound is involved in the biosynthesis of these macromolecules, contributing to their function in cellular signaling, adhesion, and repair processes.

Comparison with Similar Compounds

    Glucosamine: A precursor to N-Methylglucosamine, widely used in dietary supplements for joint health.

    N-Acetylglucosamine: Another derivative of glucosamine, known for its role in the biosynthesis of glycosaminoglycans and its therapeutic potential in treating inflammatory conditions.

Uniqueness: this compound is unique due to its specific methylation, which imparts distinct chemical properties and biological activities compared to its analogs. This methylation enhances its stability and solubility, making it a valuable compound in various applications.

Properties

IUPAC Name

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c1-8-4(2-9)6(12)7(13)5(11)3-10/h2,4-8,10-13H,3H2,1H3/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDMACCNBZAMSG-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186917
Record name N-Methylglucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3329-30-4
Record name N-Methylglucosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3329-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylglucosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003329304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylglucosamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylglucosamine
Reactant of Route 2
N-Methylglucosamine
Reactant of Route 3
N-Methylglucosamine
Reactant of Route 4
N-Methylglucosamine
Reactant of Route 5
N-Methylglucosamine
Reactant of Route 6
N-Methylglucosamine

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